AVE-8134

Beschreibung

Eigenschaften

IUPAC Name |

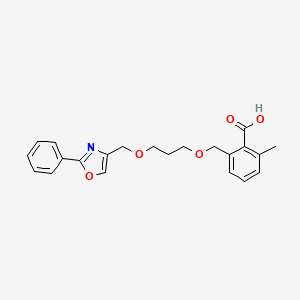

2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHOBCUVPMOXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304025-09-0 | |

| Record name | AVE-8134 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-8134 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AVE-8134: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The information presented is intended to support further research and drug development efforts in related fields.

Core Mechanism: Potent and Selective PPARα Agonism

This compound functions as a full agonist of PPARα, a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism and inflammation.[2] It demonstrates high potency for both human and rodent PPARα receptors.[1][2] Notably, this compound exhibits significantly lower potency for PPARγ and is not active at the PPARδ receptor, highlighting its selectivity for the PPARα isoform.[3]

Quantitative Data: Potency and Selectivity

The following table summarizes the in vitro potency of this compound on PPAR isoforms.

| Receptor | Species | EC50 (µM) | Reference(s) |

| PPARα | Human | 0.01 | [2] |

| PPARα | Rodent | 0.3 | [2] |

| PPARγ | Not specified | >3 | [3] |

| PPARδ | Not specified | >3 | [3] |

Key Signaling Pathways Modulated by this compound

The activation of PPARα by this compound initiates a cascade of downstream signaling events that contribute to its pharmacological effects. The two primary pathways identified are the enhancement of endothelial nitric oxide synthase (eNOS) activity and the modulation of arachidonic acid (AA) metabolism.

Enhancement of the eNOS/NO Signaling Pathway

This compound has been shown to positively influence the endothelial nitric oxide (NO) signaling pathway, which is crucial for maintaining vascular health and function. In human umbilical vein endothelial cells (HUVECs), this compound increases the phosphorylation of eNOS at serine-1177 (Ser-1177) without altering the total expression of eNOS.[1][3] This phosphorylation event is a key step in the activation of eNOS, leading to increased production of NO.

Modulation of Arachidonic Acid Metabolism

This compound influences the metabolic fate of arachidonic acid (AA), a key signaling molecule involved in inflammation and angiogenesis. As a PPARα agonist, this compound downregulates the expression of cytochrome P450 epoxygenase 2C44 (Cyp2c44) in mice (the human homolog is CYP2C9).[4] This leads to a decrease in the production of pro-angiogenic epoxyeicosatrienoic acids (EETs).[4]

Concurrently, this compound has been observed to increase the levels of 11-hydroxyeicosatetraenoic acid (11-HETE), potentially by altering the catalytic activity of cyclooxygenase (COX) enzymes.[4] This increase in 11-HETE can partially counteract the anti-angiogenic effects of reduced EETs.[4] The co-administration of a COX inhibitor, such as indomethacin, can block the production of 11-HETE, thereby synergistically enhancing the anti-tumor effects of this compound.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Function of AVE-8134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1][2] Extensive preclinical studies have demonstrated its significant therapeutic potential in cardiovascular diseases, metabolic disorders, and oncology. This technical guide provides an in-depth overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action: PPARα Agonism

This compound functions primarily as a full agonist of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and vascular function.[2][3] It exhibits high potency for human and rodent PPARα receptors while showing significantly less activity on PPARγ and PPARδ isoforms, indicating its selectivity.[3]

Signaling Pathway of this compound

Caption: this compound activates PPARα, leading to changes in target gene expression and subsequent metabolic and vascular effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

| Receptor | Species | EC50 (nM) | Reference |

| PPARα | Human | 100 | [1] |

| PPARα | Rodent | 3000 | [1] |

| PPARγ | Not Specified | >3000 | [3] |

| PPARδ | Not Specified | >3000 (inactive) | [2][3] |

Table 2: Effects of this compound on Lipid Profile and Glucose Metabolism

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Female hApo A1 mice | 1-30 mg/kg/day (p.o.) | 12 days | Dose-dependently lowered plasma triglycerides; Increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [2] |

| Female ZDF rats | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [1][2] |

| Pre-diabetic male ZDF rats | 10 mg/kg/day | 8 weeks | Anti-diabetic action comparable to rosiglitazone without adverse effects on body or heart weight. | [1][2] |

| Male ZDF rats | 20 mg/kg/day | 12 weeks | Increased mRNA levels of LPL and PDK4 in the liver by ~20-fold. | [1][2] |

Table 3: Cardiovascular Effects of this compound

| Animal Model | Dosage | Key Findings | Reference |

| Post-Myocardial Infarction (MI) rats | 3 mg/kg and 10 mg/kg | Dose-dependently improved cardiac output, myocardial contractility, and relaxation; Reduced lung and left ventricular weight and fibrosis; Decreased plasma proBNP and arginine; Increased plasma citrulline and urinary NOx/creatinine ratio. | [1][3] |

| DOCA-salt sensitive rats | 3 mg/kg/day | Prevented the development of high blood pressure, myocardial hypertrophy, and cardiac fibrosis; Ameliorated endothelial dysfunction. | [1][3] |

| Old Spontaneously Hypertensive Rats (SHR) | 0.3 mg/kg/day | Improved cardiac and vascular function and increased life expectancy without lowering blood pressure. | [1][3] |

Table 4: Anti-Angiogenic and Anti-Tumor Effects of this compound

| Experimental Model | Concentration/Dosage | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Significantly inhibited endothelial cell proliferation, tube formation, and migration. | [4] |

| TC-1 tumor-bearing mice | 0.025% in drinking water | Reduced production of pro-angiogenic epoxyeicosatrienoic acids (EETs) and increased 11-hydroxyeicosatetraenoic acids (11-HETE). | [4][5] |

| TC-1 tumor-bearing mice (with Indomethacin) | Not specified | Synergistically enhanced the inhibitory actions on tumor growth. | [4][5] |

Key Signaling Pathways and Cellular Effects

Beyond its primary role in lipid metabolism, this compound exerts its effects through multiple signaling pathways in various cell types.

Endothelial Nitric Oxide Synthase (eNOS) Activation

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Serine-1177, a key activating phosphorylation site.[1][3] This leads to increased nitric oxide (NO) production, which contributes to the amelioration of endothelial dysfunction.[3]

Caption: this compound promotes the phosphorylation of eNOS at Ser-1177 in HUVECs, leading to increased nitric oxide production.

Monocyte Signaling and Oxidized LDL Uptake

In monocytes, this compound increases the expression of CD36 and macrophage scavenger receptor 1.[1][3] This leads to an enhanced uptake of oxidized low-density lipoprotein (oxLDL), a process that is central to the formation of foam cells in atherosclerosis.[3]

Caption: this compound enhances the expression of scavenger receptors on monocytes, leading to increased uptake of oxidized LDL.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound. For specific parameters, consultation of the primary literature is recommended.

In Vitro PPARα Transactivation Assay

This assay is used to determine the potency and selectivity of compounds like this compound for PPAR isoforms.

Caption: A generalized workflow for a PPAR transactivation assay to determine the potency of this compound.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or COS-1) in multi-well plates.

-

Transfection: Co-transfect the cells with a plasmid expressing the PPAR isoform of interest (e.g., human PPARα), a reporter plasmid containing PPAR response elements upstream of a reporter gene (e.g., luciferase), and a control plasmid for normalization (e.g., expressing β-galactosidase).

-

Treatment: After allowing for protein expression, treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) and the control enzyme (e.g., β-galactosidase).

-

Data Analysis: Normalize the reporter activity to the control activity to account for variations in transfection efficiency and cell number. Plot the normalized activity against the compound concentration to determine the EC50 value.

In Vivo Myocardial Infarction (MI) Model in Rats

This model is used to evaluate the cardioprotective effects of this compound.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats.

-

Surgical Procedure: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

Treatment: Administer this compound (e.g., 3 or 10 mg/kg) or a vehicle control orally, starting shortly after the MI procedure and continuing for a specified duration (e.g., several weeks).

-

Functional Assessment: At the end of the treatment period, assess cardiac function using techniques such as echocardiography to measure parameters like ejection fraction, fractional shortening, and cardiac output.

-

Histological and Biochemical Analysis: Euthanize the animals and harvest the hearts. Perform histological analysis (e.g., Masson's trichrome staining) to assess fibrosis and infarct size. Measure biochemical markers in plasma (e.g., proBNP) and tissues.

In Vitro HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic potential of this compound.

Methodology:

-

Preparation: Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in the presence of varying concentrations of this compound (e.g., 1 µM) or a vehicle control.

-

Incubation: Incubate the cells for a period that allows for the formation of capillary-like structures (typically 4-18 hours).

-

Visualization and Quantification: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound is a potent and selective PPARα agonist with a multifaceted mechanism of action that extends beyond lipid metabolism to include significant cardiovascular and anti-angiogenic effects. The preclinical data strongly support its potential as a therapeutic agent for a range of diseases. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.

References

- 1. Angiogenesis assay of HUVECs [bio-protocol.org]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [en.bio-protocol.org]

- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]

- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

AVE-8134: A Technical Guide on a Potent PPARα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a structurally novel, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic disorders.[3][4] Preclinical studies have demonstrated the efficacy of this compound in improving lipid profiles and glucose metabolism, highlighting its potential as a therapeutic agent for dyslipidemia, type 2 diabetes, and associated cardiovascular complications.[1][2] This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacodynamic properties, and the experimental protocols used for its characterization.

Chemical Properties and Structure

This compound is chemically identified as 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid.[2][5] Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid | [2][5] |

| Molecular Formula | C₂₂H₂₃NO₅ | [6][7] |

| Molecular Weight | 381.42 g/mol | [6][7] |

| SMILES | Cc1cccc(COCCCOCc2coc(-c3ccccc3)n2)c1C(=O)O | [6] |

| InChIKey | WLHOBCUVPMOXAT-UHFFFAOYSA-N | [6] |

Mechanism of Action: PPARα Signaling Pathway

Like other PPAR agonists, this compound exerts its effects by modulating gene expression. The canonical signaling pathway is initiated by the binding of the agonist to the PPARα receptor.

-

Ligand Binding: this compound, the ligand, enters the cell and binds to the ligand-binding domain (LBD) of the PPARα nuclear receptor.[8][9]

-

Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the retinoid X receptor (RXR).[8][10][11]

-

PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][10]

-

Transcriptional Regulation: This binding event recruits coactivator proteins, initiating the transcription of genes involved in fatty acid transport, uptake, and oxidation (β-oxidation), as well as lipid and lipoprotein metabolism.[8][12] Conversely, it can also repress the expression of inflammatory genes through protein-protein interactions with other transcription factors like NF-κB and AP-1.[13]

References

- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor α in Lipid Metabolism and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. cusabio.com [cusabio.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

The Potent PPARα Agonist AVE-8134: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in preclinical models for the treatment of cardiovascular and metabolic diseases. This document provides an in-depth technical guide on the chemical structure, mechanism of action, and key experimental findings related to this compound. It includes detailed summaries of quantitative data, experimental protocols, and visualizations of its core signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Properties

This compound, with the molecular formula C₂₂H₂₃NO₅, is a synthetic compound designed for high-affinity binding and activation of the PPARα nuclear receptor.

Chemical Name: 2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]phenoxyacetic acid

Molecular Formula: C₂₂H₂₃NO₅

CAS Number: 304025-09-0

Below is the two-dimensional chemical structure of this compound:

(Image of the chemical structure of this compound would be placed here in a real document)

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist for PPARα, a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. Upon activation by this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary signaling pathway initiated by this compound activation of PPARα involves the upregulation of genes responsible for fatty acid oxidation and a decrease in the expression of genes involved in lipid synthesis. This leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Furthermore, this compound has been shown to exert beneficial effects on endothelial function. One key mechanism is the increased phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177, leading to enhanced production of nitric oxide (NO), a potent vasodilator. In monocytes, this compound upregulates the expression of CD36 and the macrophage scavenger receptor 1, which enhances the uptake of oxidized low-density lipoprotein (oxLDL).

The Discovery and Synthesis of AVE-8134: A Technical Guide for Researchers

Introduction: AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been the subject of significant preclinical research. Developed by Sanofi-Aventis, this compound has demonstrated potential therapeutic benefits in models of dyslipidemia, type 2 diabetes, and cardiovascular disease. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was identified as a structurally novel, potent PPARα agonist through a dedicated drug discovery program. The rationale for its development was to harness the therapeutic benefits of PPARα activation, such as improving lipid profiles and glucose metabolism, while potentially mitigating the side effects associated with less selective PPAR agonists.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency of this compound [1]

| Receptor | Species | EC50 (μM) |

| PPARα | Human | 0.01 |

| PPARα | Rodent | 0.3 |

| PPARδ | Not specified | Not active |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dose | Duration | Key Findings | Reference |

| Transgenic hApo A1 Mice | Mouse | 1-30 mg/kg/day (p.o.) | 12 days | Dose-dependent decrease in plasma triglycerides; Increase in serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [1] |

| Insulin-resistant ZDF Rats | Rat (female) | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [1] |

| Pre-diabetic ZDF Rats | Rat (male) | 10 mg/kg/day | 8 weeks | Anti-diabetic action comparable to rosiglitazone without significant effects on body or heart weight. | [1] |

| ZDF Rats | Rat (male) | 20 mg/kg/day | 12 weeks | ~20-fold increase in hepatic mRNA levels of LPL and PDK4. | [1] |

| Post-Myocardial Infarction Rats | Rat | 0.3 mg/kg/day | Not specified | Improved cardiac and vascular function, increased life expectancy without lowering blood pressure. |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Upon binding to this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of this compound-mediated PPARα activation include:

-

Increased fatty acid catabolism: Upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.

-

Modulation of lipoprotein metabolism: Increased expression of lipoprotein lipase (LPL), which is crucial for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, and regulation of apolipoprotein expression.

-

Improved glucose homeostasis: Regulation of genes such as pyruvate dehydrogenase kinase 4 (PDK4), which is involved in glucose utilization.

-

Vascular effects: Increased phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced nitric oxide (NO) production and potential vasoprotective effects.

Caption: this compound signaling through PPARα and eNOS pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Synthesis of this compound (2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid)

Step 1: Synthesis of the Phenyl-Oxazole Moiety This would typically involve the condensation of a benzoyl derivative with an amino acid or its derivative to form the oxazole ring.

Step 2: Synthesis of the Benzoic Acid Moiety with the Propoxymethyl Linker This would likely start from a substituted toluene derivative, which is then functionalized to introduce the propoxymethyl linker and the carboxylic acid group.

Step 3: Coupling of the Two Moieties The final step would involve the coupling of the phenyl-oxazole and the benzoic acid fragments through an ether linkage.

A plausible, generalized synthetic workflow is presented below:

Caption: Generalized synthetic workflow for this compound.

PPAR Gal4 Transactivation Assay[1]

This cell-based assay is used to determine the functional activity of compounds on different PPAR isoforms.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression vector for a fusion protein containing the ligand-binding domain (LBD) of the PPAR isoform (α, δ, or γ) and the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Transfected cells are incubated with varying concentrations of this compound or a vehicle control.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the activation of the PPAR-LBD. EC50 values are calculated by plotting the luciferase activity against the compound concentration.

In Vivo Studies in Animal Models[1]

Transgenic Human Apo A1 (hApo A1) Mice:

-

Objective: To evaluate the effect of this compound on lipid profiles.

-

Protocol:

-

Female hApo A1 mice are administered this compound (1-30 mg/kg/day) or vehicle orally for 12 days.

-

Blood samples are collected at the end of the treatment period.

-

Plasma triglycerides, serum HDL-cholesterol, hApo A1, and mouse Apo E levels are measured using standard biochemical assays.

-

Zucker Diabetic Fatty (ZDF) Rats:

-

Objective: To assess the anti-diabetic and metabolic effects of this compound.

-

Protocol for Insulin Sensitivity:

-

Female insulin-resistant ZDF rats are treated with this compound (3-30 mg/kg/day) or vehicle for 2 weeks.

-

An oral glucose tolerance test (OGTT) or euglycemic-hyperinsulinemic clamp study is performed to assess insulin sensitivity.

-

-

Protocol for Gene Expression Analysis:

-

Male ZDF rats are treated with this compound (20 mg/kg/day) or vehicle for 12 weeks.

-

At the end of the study, liver tissue is collected.

-

Total RNA is extracted, and the mRNA levels of target genes (e.g., LPL, PDK4) are quantified using quantitative real-time PCR (qRT-PCR).

-

Conclusion

This compound is a well-characterized, potent, and selective PPARα agonist with significant preclinical data supporting its potential for the treatment of metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental findings to aid researchers in the field of drug discovery and development. The detailed methodologies and summarized quantitative data offer a valuable resource for designing and interpreting future studies involving this compound and other PPARα agonists.

References

In Vitro Activity of AVE-8134: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound, focusing on its effects in key cell types relevant to cardiovascular and metabolic diseases. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development efforts.

Core Efficacy Data

The in vitro potency of this compound has been characterized in cellular transcription assays. The compound demonstrates high affinity for the human and rodent PPARα receptors.

| Parameter | Species | Value | Reference |

| EC50 | Human PPARα | 10 nM | [2] |

| EC50 | Rodent PPARα | 300 nM | [2] |

| EC50 | Human/Rat PPARγ | >3 µmol/L | [1] |

| EC50 | Human/Rat PPARδ | >3 µmol/L | [1][2] |

Key In Vitro Activities

This compound exhibits significant activity in various cell-based assays, demonstrating its potential therapeutic effects on endothelial function, monocyte/macrophage biology, and cardiomyocyte hypertrophy.

Endothelial Cells (HUVECs)

In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been shown to modulate the nitric oxide (NO) signaling pathway, a critical component of vascular health. Treatment with this compound leads to an increase in the phosphorylation of endothelial nitric oxide synthase (eNOS) at serine 1177, a key activating phosphorylation site, without altering the total expression of eNOS protein.[1]

Monocytes (MonoMac-6)

In the human monocytic cell line MonoMac-6, this compound influences lipid uptake by increasing the expression of key scavenger receptors. Specifically, treatment with this compound upregulates the expression of CD36 and macrophage scavenger receptor 1, leading to an enhanced uptake of oxidized low-density lipoprotein (oxLDL).[1]

Cardiomyocytes

This compound has demonstrated anti-hypertrophic effects in primary adult rat cardiomyocytes. In a model of phenylephrine-induced hypertrophy, this compound treatment reduced key markers of cardiac hypertrophy.[1]

Experimental Protocols

PPARα Transactivation Assay

Objective: To determine the potency and selectivity of this compound for PPAR isoforms.

Methodology: A cell-based PPAR Gal4 transactivation assay is utilized.[2]

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.

-

Plasmids: Cells are transiently co-transfected with two plasmids:

-

An expression vector for a chimeric protein consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of human or rodent PPARα, PPARγ, or PPARδ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

-

Transfection: Transfection is performed using a standard method, such as liposome-based transfection.

-

Treatment: Following transfection, cells are treated with a range of concentrations of this compound for 24 hours.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

eNOS Phosphorylation in HUVECs

Objective: To assess the effect of this compound on eNOS activation in endothelial cells.

Methodology: Western blotting for phosphorylated eNOS.

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Treatment: Cells are treated with this compound (e.g., 1 µM) for a specified time course.[3]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-eNOS (Ser1177) and total eNOS. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified, and the ratio of phosphorylated eNOS to total eNOS is calculated.

Oxidized LDL Uptake in Monocytes

Objective: To measure the effect of this compound on the uptake of oxidized LDL by monocytes.

Methodology: Fluorescently labeled oxLDL uptake assay.

-

Cell Culture: MonoMac-6 cells are cultured in an appropriate medium.

-

Treatment: Cells are incubated with this compound (e.g., 10 µM) for 24 hours.[3]

-

oxLDL Labeling: Oxidized LDL is labeled with a fluorescent dye such as DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate).

-

Uptake Assay: The treated cells are incubated with DiI-labeled oxLDL for 4 hours.

-

Quantification: The amount of internalized DiI-oxLDL is measured. This can be done qualitatively by fluorescence microscopy or quantitatively by flow cytometry or by extracting the dye and measuring fluorescence with a plate reader.

Cardiomyocyte Hypertrophy Assay

Objective: To evaluate the anti-hypertrophic effect of this compound on cardiomyocytes.

Methodology: Phenylephrine-induced hypertrophy in adult rat cardiomyocytes.

-

Cardiomyocyte Isolation: Adult rat ventricular myocytes are isolated by enzymatic digestion using a Langendorff perfusion system.

-

Cell Culture: Isolated cardiomyocytes are plated on laminin-coated dishes.

-

Hypertrophy Induction: Cells are treated with the α-adrenergic agonist phenylephrine to induce hypertrophy.

-

This compound Treatment: Cells are co-treated with phenylephrine and this compound.

-

Assessment of Hypertrophy: Hypertrophy is assessed by:

-

Cell Size Measurement: The surface area of individual cardiomyocytes is measured using image analysis software.

-

Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine).

-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes described, the following diagrams have been generated using the DOT language.

References

- 1. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Pharmacokinetics of AVE-8134 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the preclinical pharmacology of AVE-8134. Detailed pharmacokinetic data such as half-life, clearance, volume of distribution, and bioavailability in animal models are not available in the cited literature. The information provided herein is intended for research and informational purposes only.

Introduction

This compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] In preclinical studies, it has demonstrated significant effects on lipid metabolism and glucose homeostasis, positioning it as a potential therapeutic agent for metabolic disorders. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and pharmacodynamics of this compound in various animal models, with a focus on its mechanism of action and the experimental protocols used in its evaluation.

Core Mechanism of Action: PPARα Agonism

This compound exerts its effects by activating PPARα, a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and glucose metabolism. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

The activation of PPARα by this compound leads to a cascade of downstream events, including the increased expression of genes involved in fatty acid uptake and oxidation, and a reduction in the expression of genes associated with inflammation.

Data Presentation

While specific pharmacokinetic parameters for this compound are not publicly available, the following tables summarize the dosing regimens and observed pharmacodynamic effects in various animal models as reported in the scientific literature.

Table 1: Pharmacodynamic Effects of this compound in Rodent Models of Dyslipidemia and Diabetes

| Animal Model | Species | Dose Range | Route of Administration | Duration of Treatment | Key Pharmacodynamic Effects | Reference(s) |

| Transgenic hApo A1 Mice | Mouse | 1-30 mg/kg/day | Oral | 12 days | Dose-dependent decrease in plasma triglycerides; Increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [1] |

| Zucker Diabetic Fatty (ZDF) Rats | Rat | 3-30 mg/kg/day | Oral | 2 weeks | Improved insulin-sensitivity index. | [1] |

| Pre-diabetic ZDF Rats | Rat | 10 mg/kg/day | Oral | 8 weeks | Anti-diabetic action comparable to rosiglitazone without adverse effects on body or heart weight. | [1] |

| Male ZDF Rats | Rat | 20 mg/kg/day | Oral | 12 weeks | Increased hepatic mRNA levels of LPL and PDK4. | [1] |

Table 2: Effects of this compound in a Mouse Cancer Model

| Animal Model | Species | Dose | Route of Administration | Duration of Treatment | Key Pharmacodynamic Effects | Reference(s) |

| TC-1 Lung Tumor Bearing Mice | Mouse | 0.025% in drinking water | Oral | Not specified | Investigated for effects on tumor growth and metastasis. | [3] |

Experimental Protocols

Detailed experimental protocols for the key in vivo studies cited are outlined below to facilitate reproducibility and further investigation.

In Vivo Efficacy Study in Dyslipidemic Mice

-

Animal Model: Female transgenic mice expressing human apolipoprotein A1 (hApo A1).

-

Housing and Acclimatization: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. A suitable acclimatization period was allowed before the start of the experiment.

-

Drug Administration: this compound was administered orally once daily for 12 consecutive days at doses of 1, 3, 10, and 30 mg/kg. A vehicle control group received the vehicle solution.

-

Blood Sampling: Blood samples were collected at baseline and at the end of the treatment period for the analysis of plasma lipids and apolipoproteins.

-

Biochemical Analysis: Plasma triglycerides, HDL-cholesterol, human Apo A1, and mouse Apo E levels were determined using standard enzymatic and immunoassay methods.

-

Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.

In Vivo Efficacy Study in a Type 2 Diabetes Rat Model

-

Animal Model: Insulin-resistant female Zucker Diabetic Fatty (ZDF) rats.

-

Housing and Acclimatization: Rats were housed in a controlled environment with regulated temperature and humidity, a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

-

Drug Administration: this compound was administered orally once daily for 2 weeks at doses of 3, 10, and 30 mg/kg. A control group received the vehicle.

-

Assessment of Insulin Sensitivity: An insulin sensitivity index was determined to evaluate the effect of this compound on glucose metabolism. This could involve techniques such as the euglycemic-hyperinsulinemic clamp or the calculation of indices from fasting glucose and insulin levels.

-

Data Analysis: The insulin-sensitivity index of the treated groups was compared to that of the control group using appropriate statistical methods.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Signaling pathway of this compound via PPARα activation.

Caption: A representative experimental workflow for in vivo studies of this compound.

References

- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of AVE-8134 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] As a PPARα agonist, this compound modulates the expression of a suite of target genes, leading to a cascade of downstream effects that have shown therapeutic potential in cardiovascular, metabolic, and oncologic contexts. This technical guide provides a comprehensive overview of the known downstream targets of this compound activation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by binding to and activating PPARα. This activation leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Downstream Signaling Pathways and Targets

The activation of PPARα by this compound initiates a variety of signaling cascades, impacting multiple physiological processes. The primary downstream effects can be categorized as follows:

Cardiovascular Effects

This compound has demonstrated significant protective effects on the cardiovascular system. A key mechanism is the enhancement of endothelial nitric oxide synthase (eNOS) activity.

-

eNOS Phosphorylation: this compound increases the phosphorylation of eNOS at serine 1177 (Ser-1177) in Human Umbilical Vein Endothelial Cells (HUVECs), which is a key activating phosphorylation site.[1] This leads to increased production of nitric oxide (NO), a potent vasodilator with anti-inflammatory and anti-thrombotic properties.

Metabolic Regulation

As a PPARα agonist, this compound plays a significant role in regulating lipid and glucose metabolism.

-

Lipid Metabolism: In the liver, this compound upregulates the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, such as Lipoprotein Lipase (LPL) and Pyruvate Dehydrogenase Kinase 4 (PDK4).[3] This leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

-

Glucose Metabolism: this compound has been shown to improve insulin sensitivity, although the precise downstream targets for this effect are still under investigation.[3]

References

- 1. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of endothelial nitric-oxide synthase regulates superoxide generation from the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AVE-8134 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It has demonstrated significant therapeutic potential in preclinical in vivo models of cardiovascular and metabolic diseases. These application notes provide detailed protocols for in vivo studies involving this compound, focusing on its application in models of myocardial infarction and type 2 diabetes. The information herein is intended to guide researchers in designing and executing robust and reproducible experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a full PPARα agonist with high potency for the human and rodent receptors.[1][2] Its activation of PPARα leads to the regulation of target genes involved in lipid metabolism and inflammation. In endothelial cells, this compound has been shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-1177, a key event in the production of the vasodilator nitric oxide.[1] Additionally, in monocytes, it enhances the expression of CD36 and macrophage scavenger receptor 1, leading to increased uptake of oxidized low-density lipoprotein (oxLDL).[1]

Data Presentation

Table 1: In Vitro Activity of this compound

| Receptor | Species | EC50 (nM) | Reference |

| PPARα | Human | 100 | [1] |

| PPARα | Rodent | 3000 | [1] |

Table 2: Summary of In Vivo Studies with this compound

| Animal Model | Species | Dose | Duration | Key Findings | Reference |

| Post-Myocardial Infarction | Rat | 3 mg/kg/day and 10 mg/kg/day | - | Dose-dependently improved cardiac output, myocardial contractility, and relaxation; reduced lung and left ventricular weight and fibrosis. | [1] |

| Spontaneously Hypertensive Rats (SHR) | Rat | 0.3 mg/kg/day | - | Improved cardiac and vascular function; increased life expectancy without lowering blood pressure. | [1] |

| DOCA-salt Hypertensive | Rat | 3 mg/kg/day | - | Prevented the development of high blood pressure, myocardial hypertrophy, and cardiac fibrosis; ameliorated endothelial dysfunction. | [1] |

| Zucker Diabetic Fatty (ZDF) | Rat (female) | 3-30 mg/kg/day | 2 weeks | Improved insulin-sensitivity index. | [2] |

| Pre-diabetic ZDF | Rat (male) | 10 mg/kg/day | 8 weeks | Produced an anti-diabetic action comparable to rosiglitazone without the adverse effects on body weight and heart weight. | [2] |

| ZDF | Rat (male) | 20 mg/kg/day | 12 weeks | Increased mRNA levels of LPL and PDK4 in the liver. | [2] |

| hApo A1 Transgenic | Mouse (female) | 1-30 mg/kg/day (in drinking water) | 12 days | Dose-dependently lowered plasma triglycerides; increased serum HDL-cholesterol, hApo A1, and mouse Apo E levels. | [2][3] |

Experimental Protocols

Post-Myocardial Infarction (MI) Rat Model

This protocol describes the induction of myocardial infarction in rats to study the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or administration in drinking water[3])

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Ventilator

-

Suture materials

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat using isoflurane. Intubate the animal and connect it to a rodent ventilator.

-

Surgical Procedure:

-

Make a left thoracotomy at the fourth intercostal space.

-

Gently expose the heart by retracting the ribs.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the left ventricular free wall.

-

Close the chest in layers and allow the animal to recover.

-

-

Drug Administration:

-

Begin administration of this compound or vehicle one day post-surgery.

-

For oral gavage, administer the appropriate dose (e.g., 3 or 10 mg/kg) once daily.

-

Alternatively, this compound can be administered in the drinking water at a concentration of 0.025%.[3]

-

-

Monitoring and Endpoint Analysis:

-

Monitor the animals daily for signs of distress.

-

After the designated treatment period, perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., infarct size measurement, fibrosis staining) and molecular analysis (e.g., gene expression of inflammatory and fibrotic markers).

-

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This protocol is designed to assess the effect of this compound on glucose metabolism in a model of type 2 diabetes.

Materials:

-

Male Zucker Diabetic Fatty (ZDF) rats (age- and weight-matched)

-

This compound

-

Vehicle for oral administration

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillaries)

Procedure:

-

Acclimation and Drug Administration:

-

Acclimate the rats to handling for at least one week prior to the study.

-

Administer this compound or vehicle orally at the desired dose (e.g., 10 mg/kg/day) for the specified duration (e.g., 8 weeks).[2]

-

-

Fasting: Fast the rats overnight (approximately 16 hours) before the OGTT, with free access to water.

-

Baseline Blood Glucose:

-

On the day of the test, take a baseline blood sample (time 0) from the tail vein.

-

Measure the blood glucose concentration using a glucometer.

-

-

Glucose Administration:

-

Administer a glucose solution (e.g., 2 g/kg) orally via gavage.

-

-

Blood Glucose Monitoring:

-

Collect blood samples at various time points after glucose administration (e.g., 30, 60, 90, and 120 minutes).

-

Measure the blood glucose concentration at each time point.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

-

Mandatory Visualization

Caption: Signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPARα ligand, AVE8134, and cyclooxygenase inhibitor therapy synergistically suppress lung cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVE-8134 in Rat Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVE-8134, a potent peroxisome proliferator-activated receptor-alpha (PPARα) agonist, in preclinical rat models of heart failure. The document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and workflows.

Introduction to this compound

This compound is a novel, potent, and selective agonist of PPARα.[1] In the context of heart failure, this compound has demonstrated significant therapeutic potential by improving cardiac function, attenuating adverse cardiac remodeling (including hypertrophy and fibrosis), and increasing survival in various rat models of the disease.[2][3] Its protective effects are attributed to a multi-faceted mechanism that includes direct effects on cardiomyocytes, improved endothelial function via nitric oxide signaling, and beneficial modulation of monocyte activity.[3]

Mechanism of Action

This compound primarily exerts its effects through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. In the setting of heart failure, the proposed mechanisms of action include:

-

Direct Cardiomyocyte Effects: this compound has been shown to directly reduce phenylephrine-induced hypertrophy in adult rat cardiomyocytes.[2][3]

-

Enhanced Endothelial Nitric Oxide (NO) Production: The compound increases the expression and phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[2] This results in improved endothelial function and vasodilation.

-

Anti-inflammatory and Anti-fibrotic Effects: this compound administration leads to a reduction in plasma C-reactive protein (CRP) and attenuates cardiac fibrosis, as measured by the hydroxyproline to proline ratio.[2]

-

Modulation of Monocyte Signaling: this compound increases the expression of CD36 and macrophage scavenger receptor 1 in monocytes, enhancing the uptake of oxidized LDL.[2][3]

Signaling Pathway

The cardioprotective effects of this compound are mediated through the PPARα signaling pathway, which in turn influences downstream targets involved in cardiac remodeling and function.

This compound Signaling Pathway in Heart Failure

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies using this compound in various rat models of heart failure.

Table 1: Effects of this compound in Post-Myocardial Infarction (Post-MI) Rat Model

| Parameter | Control (Placebo) | This compound Treated | % Change |

| Cardiac Output | Reduced | Improved (Dose-dependent) | ↑ |

| Myocardial Contractility | Reduced | Improved (Dose-dependent) | ↑ |

| Myocardial Relaxation | Reduced | Improved (Dose-dependent) | ↑ |

| Lung Weight | Increased | Reduced | ↓ |

| Left Ventricular Weight | Increased | Reduced | ↓ |

| Cardiac Fibrosis | Increased | Reduced | ↓ |

| Plasma proBNP | Increased | Decreased | ↓ |

| Plasma Arginine | - | Decreased | ↓ |

| Plasma Citrulline | - | Increased | ↑ |

| Urinary NOx/Creatinine Ratio | - | Increased | ↑ |

Data synthesized from studies on Sprague Dawley rats with permanent ligation of the left coronary artery.[2][3]

Table 2: Effects of this compound in DOCA-Salt Hypertensive Rat Model

| Parameter | Control (Placebo) | This compound Treated | % Change |

| Blood Pressure | High | Prevented Increase | ↓ |

| Myocardial Hypertrophy | Present | Prevented | ↓ |

| Cardiac Fibrosis | Present | Prevented | ↓ |

| Endothelial Dysfunction | Present | Ameliorated | Improved |

| Cardiac eNOS Expression | - | Increased | ↑ |

| Cardiac eNOS Phosphorylation | - | Increased | ↑ |

Data from studies on DOCA-salt sensitive rats.[2][3]

Table 3: Effects of this compound in Old Spontaneously Hypertensive Rats (SHR)

| Parameter | Control (Placebo) | This compound Treated (low dose) | % Change |

| Life Expectancy | - | Increased | ↑ |

| Cardiac Function | Reduced | Improved | ↑ |

| Vascular Function | Impaired | Improved | ↑ |

| Blood Pressure | High | No significant change | - |

| Myocardial Hypertrophy | Present | Reduced | ↓ |

| Cardiac Fibrosis | Present | Reduced | ↓ |

| Total Heart Weight | Increased | Reduced | ↓ |

| Left Ventricle Weight | Increased | Reduced | ↓ |

| Right Ventricle Weight | Increased | Reduced | ↓ |

| Plasma proBNP | Increased | Decreased | ↓ |

| Urine NOx/Creatinine Ratio | - | Increased | ↑ |

Data from studies on old spontaneously hypertensive rats.[2]

Experimental Protocols

The following are detailed protocols for inducing heart failure in rat models and for the administration and analysis of this compound's effects.

Post-Myocardial Infarction (Post-MI) Model

This model is created by permanent ligation of the left coronary artery, leading to myocardial infarction and subsequent heart failure.[4]

Protocol:

-

Animal Model: Male Sprague Dawley rats.

-

Anesthesia: Induce and maintain anesthesia using appropriate anesthetics (e.g., isoflurane).

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

Close the chest in layers.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

-

This compound Administration:

-

Begin treatment with this compound or placebo at a specified time point post-MI (e.g., 24 hours).

-

Administer the compound orally (e.g., via gavage) at the desired dose (e.g., 1-30 mg/kg/day) for the duration of the study (e.g., 4-8 weeks).[1]

-

-

Functional and Biomarker Analysis:

-

Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Conduct hemodynamic measurements (e.g., cardiac output, contractility).

-

Collect blood and urine samples for biomarker analysis (e.g., proBNP, arginine, citrulline, NOx).

-

At the end of the study, euthanize the animals and harvest the hearts for histological analysis (e.g., fibrosis staining, hypertrophy measurement).

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

This model induces hypertension, cardiac hypertrophy, and fibrosis.[2]

Protocol:

-

Animal Model: Unilaterally nephrectomized male rats.

-

Procedure:

-

Administer DOCA (e.g., via subcutaneous implantation of a slow-release pellet).

-

Provide the rats with drinking water containing 1% NaCl.

-

-

This compound Administration:

-

Start this compound treatment concurrently with the DOCA-salt regimen.

-

Administer the compound orally at the desired dose for the study duration.

-

-

Analysis:

-

Monitor blood pressure regularly.

-

At the end of the study, assess cardiac hypertrophy (heart weight to body weight ratio), fibrosis (histology), and endothelial function.

-

Analyze cardiac tissue for eNOS expression and phosphorylation.

-

Spontaneously Hypertensive Rat (SHR) Model

This genetic model of hypertension develops age-related cardiac dysfunction.[2]

Protocol:

-

Animal Model: Old spontaneously hypertensive rats (SHR).

-

This compound Administration:

-

Administer a low, non-blood pressure lowering dose of this compound orally.

-

Continue treatment for a prolonged period to assess long-term effects and survival.

-

-

Analysis:

-

Monitor survival rates.

-

Periodically assess cardiac and vascular function.

-

At the study endpoint, measure markers of cardiac hypertrophy, fibrosis, and plasma proBNP.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of heart failure.

General Experimental Workflow

Conclusion

This compound demonstrates significant promise as a therapeutic agent for heart failure. Its mechanism of action, targeting PPARα, offers a multi-pronged approach to mitigating the pathological processes of the disease. The provided protocols and data serve as a valuable resource for researchers investigating the potential of this compound and other PPARα agonists in the treatment of heart failure. Careful consideration of the appropriate animal model and experimental design is crucial for obtaining robust and translatable results.

References

- 1. AVE8134, a novel potent PPARα agonist, improves lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peroxisome proliferator-activated receptor-α (PPAR-α) agonist, AVE8134, attenuates the progression of heart failure and increases survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. A new model of congestive heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AVE-8134 in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and glucose homeostasis. Activation of PPARα has been shown to improve dyslipidemia and insulin sensitivity, making it a promising therapeutic target for type 2 diabetes and related metabolic disorders. These application notes provide a comprehensive overview of the reported and anticipated dosages of this compound and other potent PPARα agonists in relevant diabetic mouse models, along with detailed protocols for key experimental procedures.

Data Presentation: this compound and Other PPARα Agonist Dosages in Rodent Models

The following tables summarize the dosages and effects of this compound and other potent PPARα agonists in various mouse and rat models of diabetes and dyslipidemia.

Table 1: this compound Dosage in a Dyslipidemic Mouse Model

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| Transgenic human Apo A1 (hApo A1) mice | This compound | 1-30 mg/kg/day | Oral (p.o.) | 12 days | Dose-dependently lowered plasma triglycerides and increased serum HDL-cholesterol. | [1] |

Table 2: this compound Dosage in a Diabetic Rat Model

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| Female Zucker Diabetic Fatty (ZDF) rats | This compound | 3-30 mg/kg/day | Oral (p.o.) | 2 weeks | Improved insulin-sensitivity index. | [1] |

| Pre-diabetic male ZDF rats | This compound | 10 mg/kg/day | Oral (p.o.) | 8 weeks | Produced an anti-diabetic action comparable to rosiglitazone without PPARγ-mediated side effects on body and heart weight. | [1] |

| Male ZDF rats | This compound | 20 mg/kg/day | Oral (p.o.) | 12 weeks | Increased mRNA levels of PPARα target genes LPL and PDK4 in the liver. | [1] |

Table 3: Dosages of Other Potent PPARα Agonists in Diabetic Mouse Models (for reference)

| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |

| db/db mice | Fenofibrate | Diet containing fenofibrate | Oral (in diet) | 8 weeks | Reduced fasting blood glucose and HbA1c levels, ameliorated insulin resistance, and reduced plasma insulin levels. | [2] |

| db/db mice | MHY908 (PPARα/γ dual agonist) | 1 or 3 mg/kg/day | Oral (mixed in food) | 4 weeks | Reduced serum glucose, triglyceride, and insulin levels. | [3] |

| Streptozotocin (STZ)-induced diabetic mice | Fenofibrate | Diet containing 0.014% fenofibrate | Oral (in diet) | 12 weeks | Ameliorated mitochondrial dysfunction in the cornea. | [4] |

| Streptozotocin (STZ)-induced diabetic rats and Akita mice | Fenofibrate | Oral administration | 7-6 weeks | Ameliorated retinal vascular leakage and leukostasis. | [5][6] |

Experimental Protocols

Animal Models

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, making them a widely used model for type 2 diabetes.

-

Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells. Administration of STZ induces a state of insulin-dependent diabetes, modeling type 1 diabetes. To induce diabetes, male mice (e.g., C57BL/6J) can receive daily intraperitoneal injections of STZ at a dose of 55 mg/kg for five consecutive days.[4] Blood glucose levels should be monitored, and mice with levels higher than 350 mg/dL are considered diabetic.[4]

Preparation and Administration of this compound

-

Preparation: this compound is typically formulated for oral administration. The specific vehicle used for solubilizing or suspending the compound should be determined based on its physicochemical properties. Common vehicles include carboxymethylcellulose (CMC) or polyethylene glycol (PEG).

-

Administration via Oral Gavage:

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

-

Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib.

-

Insertion: Gently insert the gavage needle into the esophagus. The animal should swallow as the tube is passed. If resistance is met, withdraw and reinsert.

-

Administration: Once the needle is in the stomach, slowly administer the prepared dose of this compound.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for a few minutes post-administration to ensure there are no signs of distress.

-

Measurement of Plasma Lipids

-

Sample Collection: Collect blood from mice via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

-

Triglyceride Measurement:

-

Use a commercial colorimetric assay kit.

-

Prepare triglyceride standards and samples according to the kit protocol.

-

Add the reaction mix, including lipase, to each well.

-

Incubate at room temperature for the time specified in the protocol (e.g., 30 minutes).

-

Read the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.

-

Calculate the triglyceride concentration based on the standard curve.

-

-

HDL-Cholesterol Measurement:

-

Use a commercial assay kit designed for the measurement of HDL-cholesterol.

-

The protocol typically involves a precipitation step to separate HDL from other lipoproteins (LDL and VLDL).

-

After precipitation and centrifugation, the cholesterol content in the HDL-containing supernatant is measured using a colorimetric or fluorometric method, similar to the total cholesterol assay.

-

Assessment of Insulin Sensitivity

-

Oral Glucose Tolerance Test (OGTT):

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

-

Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time to assess glucose tolerance. An improvement in glucose tolerance is indicated by a lower and faster return to baseline glucose levels.

-

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. PPARalpha agonist fenofibrate improves diabetic nephropathy in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anti-diabetic effects of MHY908, a newly synthesized PPAR α/γ dual agonist in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wogonin ameliorates hyperglycemia and dyslipidemia via PPARα activation in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

Application Notes and Protocols for Dissolving AVE-8134 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] It is a valuable tool for in vitro studies investigating lipid metabolism, inflammation, and cardiovascular diseases. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments.

Data Presentation

| Parameter | Value | Source |

| Chemical Name | 2-methyl-6-[3-(2-phenyl-oxazol-4-ylmethoxy)-propoxymethyl]-benzoic acid | |

| Molecular Weight | 381.42 g/mol | |

| Solubility in DMSO | ≥ 5 mg/mL | MedChemExpress Product Information |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for hydrophobic compounds |

| Storage of Powder | -20°C for up to 3 years | MedChemExpress Product Information |

| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | MedChemExpress Product Information |

| Typical In Vitro Working Concentrations | 1 µM - 10 µM | [1] |

| Final DMSO Concentration in Culture | Should not exceed 0.5%, ideally ≤0.1% | General cell culture guidelines |

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for serial dilutions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.814 mg of this compound (Molecular Weight = 381.42 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (381.42 g/mol ) * (1000 mg/g) * 1 mL = 3.814 mg

-

Dissolution: Transfer the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 3.814 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture Treatment

This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium appropriate for your cell type

-

Sterile microcentrifuge tubes or a 96-well dilution plate

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.

-

Serial Dilutions: Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. For instance, to prepare a 1 µM working solution, you can add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium.

-

DMSO Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. Prepare this by adding the corresponding volume of DMSO to the cell culture medium.

-

Treatment of Cells: Add the prepared working solutions (and the vehicle control) to your cell cultures. Ensure the final volume of the added solution does not significantly dilute the culture medium (typically, a 1:100 or 1:1000 dilution of the working solution into the culture well is appropriate).

Mandatory Visualizations

References

Application Notes and Protocols: Synergistic Inhibition of Tumor Growth by AVE-8134 and Cyclooxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE-8134, a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPARα), has demonstrated potential as an anti-angiogenic agent. However, its therapeutic efficacy in oncology is hampered by a contradictory effect: while reducing the production of pro-angiogenic epoxyeicosatrienoic acids (EETs), it simultaneously increases the levels of 11-hydroxyeicosatetraenoic acid (11-HETE), a metabolite that promotes tumor growth and angiogenesis. This dual activity limits the overall anti-tumor benefit of this compound when used as a monotherapy.

This document outlines the synergistic anti-cancer effects observed when this compound is co-administered with a cyclooxygenase (COX) inhibitor, such as indomethacin. COX inhibitors effectively block the production of 11-HETE, thereby counteracting the tumor-promoting effects of this compound and leading to a more potent and synergistic suppression of lung cancer growth and metastasis.[1][2] These notes provide detailed protocols for preclinical evaluation of this combination therapy, focusing on in vivo tumor models and in vitro angiogenesis assays.

Mechanism of Action: A Dual-Pronged Approach

The combination of this compound and a COX inhibitor targets two distinct but interconnected pathways involved in tumor angiogenesis and proliferation:

-

This compound (PPARα Agonist): this compound activates PPARα, a nuclear receptor that plays a role in lipid metabolism and has been implicated in the regulation of angiogenesis.[3] Activation of PPARα by this compound leads to a decrease in the production of EETs, which are pro-angiogenic eicosanoids.[1][2] However, this action is coupled with an undesirable increase in 11-HETE, which can promote endothelial cell proliferation and angiogenesis, potentially through the activation of the AKT/extracellular signal-regulated kinase (ERK) pathway.[1]

-

Cyclooxygenase (COX) Inhibitors: COX enzymes are responsible for the conversion of arachidonic acid into various prostanoids, including prostaglandins and thromboxanes.[4][5][6] Certain COX pathways are also involved in the production of 11-HETE.[1][2] Non-selective COX inhibitors like indomethacin block this synthesis, thereby preventing the this compound-induced increase in 11-HETE.[1][2]

The synergistic effect arises from the COX inhibitor's ability to mitigate the negative off-target effect of the PPARα agonist, leading to a net anti-angiogenic and anti-tumor outcome.

Signaling Pathway